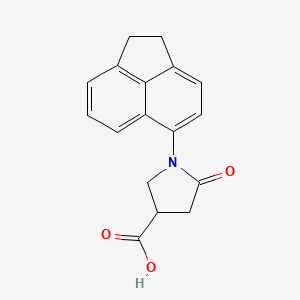![molecular formula C15H20N4O2 B2955115 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2199034-90-5](/img/structure/B2955115.png)
3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine” is a heterocyclic compound . It contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis
The molecular structure of the compound includes a 1,3,4-oxadiazole ring, a piperidine ring, and a pyridine ring . The exact mass of the compound is 320.1 .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles typically involve the use of a base like K2CO3 to achieve an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 100-102°C . The 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz CDCl3) spectra provide information about the hydrogen and carbon atoms in the compound .科学的研究の応用
Chemistry and Kinetics in Solution
The study of the photochemistry of related oxadiazoline compounds provides insight into the kinetics and chemical behaviors of similar structures in solution. For instance, the fragmentation of 2-methoxy-2-methyl-5,5-dipropyl-Δ3-1,3,4-oxadiazoline under photolysis leads to various products, demonstrating the complex reactions these compounds can undergo. This research offers a foundational understanding of the reactive nature and potential applications of 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine in synthetic chemistry and material science (Tae et al., 1999).
Antimicrobial Activity
Synthesis of oxadiazole derivatives containing piperidine or pyrrolidine rings has been found to exhibit strong antimicrobial activity, suggesting potential applications of 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine in developing new antimicrobial agents. A structure–activity study of these compounds could provide valuable insights into designing more effective antimicrobial compounds (Krolenko et al., 2016).
Antitumor Agents
The synthesis and screening of methoxylated aryl groups and various pyridine derivatives for in-vitro antitumor activity highlight the therapeutic potential of compounds with similar structures. Specifically, derivatives in the pyrazolo[4,3-c]pyridine series were found to be more active than other analogs, indicating that modifications to the core structure, similar to 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine, could lead to potent antitumor agents (Rostom et al., 2009).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies on the adsorption and corrosion inhibition properties of piperidine derivatives on iron have shown promising results. This suggests that 3-methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine could also be investigated as a potential corrosion inhibitor for iron, leveraging its structural components for applications in materials science and engineering (Kaya et al., 2016).
作用機序
Target of Action
The primary target of 3-Methyl-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyridine is the NF-κB pathway . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
This compound interacts with its target by decreasing the phosphorylation of IκB (Ser 32) in the cytoplasmic extract and p65 (Ser 536) in the nuclear extract of cells . This interaction abrogates the DNA binding ability and transcriptional activity of NF-κB . The compound’s interaction with its target leads to changes in cell cycle distribution and induces apoptosis .
Biochemical Pathways
The affected pathway is the NF-κB signaling pathway . This pathway plays a crucial role in immune responses, inflammation, and cancer. The compound’s interaction with this pathway leads to a decrease in the phosphorylation of IκB and p65, key proteins in the NF-κB pathway . This results in the inhibition of NF-κB’s DNA binding ability and transcriptional activity .
Result of Action
The compound’s action results in an antiproliferative effect in a dose- and time-dependent manner . It significantly increases the percentage of sub-G1 cell population and induces apoptosis . Furthermore, it induces the cleavage of PARP and caspase-3 in a time-dependent manner .
将来の方向性
Oxadiazole derivatives, including this compound, have shown promise in various fields such as medicine and agriculture due to their broad range of chemical and biological properties . Therefore, future research could focus on exploring new methods of synthesizing complex structures containing oxadiazole rings and investigating their potential applications .
特性
IUPAC Name |
2-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-12-3-2-6-16-15(12)20-10-13-4-7-19(8-5-13)9-14-18-17-11-21-14/h2-3,6,11,13H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLBCMDGZMNOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

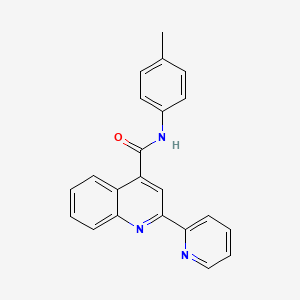
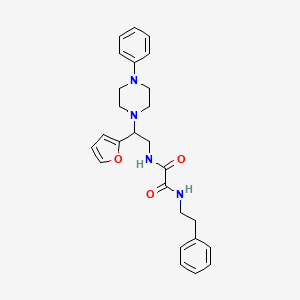
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)
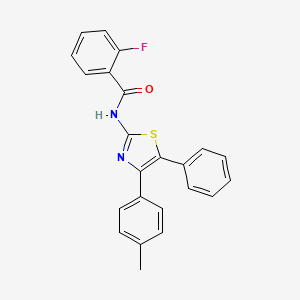
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
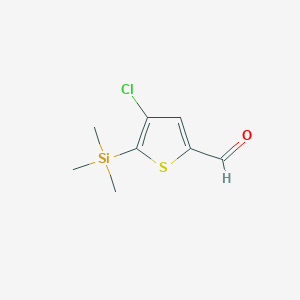

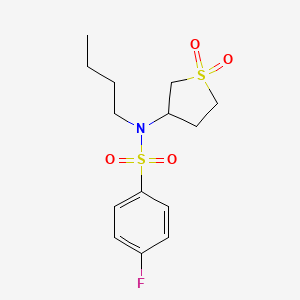
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
